
3-Methoxy Ropinirole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group to the Ropinirole structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several steps. One common method includes the reaction of a precursor compound with nitromethane, followed by reduction and alkylation to obtain the desired product . The industrial production of this compound often involves the use of multi-layer formulations and coating layers with polymers such as PEG, PVP, and HPMC to control the drug release profile .
Chemical Reactions Analysis
3-Methoxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Methoxy Ropinirole Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of dopamine receptor agonists and their interactions with various receptors.
Biology: The compound is used to investigate the biological pathways involved in dopamine signaling.
Medicine: It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Industry: The compound is used in the development of controlled-release formulations for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its ability to selectively stimulate dopamine D2 and D3 receptors within the brain’s caudate-putamen system . This stimulation mimics the action of dopamine, leading to improved motor control and reduced symptoms in conditions like Parkinson’s disease .
Comparison with Similar Compounds
3-Methoxy Ropinirole Hydrochloride is similar to other dopamine agonists such as Pramipexole and Rotigotine. it has a higher affinity for D3 receptors compared to D2 receptors, making it more effective in certain therapeutic applications . Other similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist with a different receptor affinity profile.
Rotigotine: A dopamine agonist used in transdermal patches for continuous drug delivery.
Properties
CAS No. |
1797131-21-5 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.865 |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
InChI Key |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Synonyms |
4-[2-(Dipropylamino)ethyl]-3-methoxyindol-2-one Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


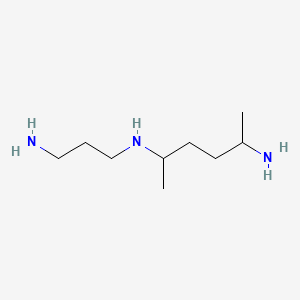
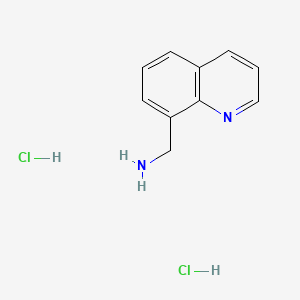
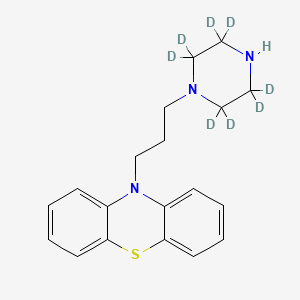
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)

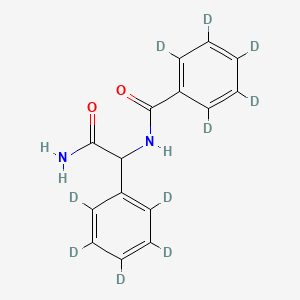

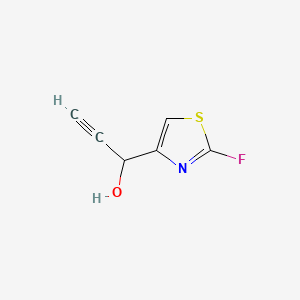
![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
